molecular formula C26H24N4O2S B5558560 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide

Cat. No. B5558560
M. Wt: 456.6 g/mol
InChI Key: YESBIXSTSICRBY-JFLMPSFJSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazide derivatives often involves the condensation of appropriate hydrazides with aldehydes or ketones. For instance, the synthesis of some pyrimidin-2-ylthio)acetohydrazide derivatives has been explored through hydrazinolysis of ethyl thioacetate, followed by reactions with ketones to yield N-ylidenehydrazides. This method indicates a potential pathway for synthesizing the compound , emphasizing the versatility and reactivity of hydrazide derivatives (Meshcheryakova et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often reveals significant insights into their chemical behavior. For instance, derivatives of (diaminopyrimidin-2-yl)thioacetamide showcase hydrogen bonding patterns and molecular orientations that can influence their reactivity and interaction capabilities. Such analyses can provide a foundation for understanding the molecular structure of the target compound (Subasri et al., 2017).

Chemical Reactions and Properties

Hydrazide derivatives are known to undergo various chemical reactions, offering a spectrum of chemical properties. The synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold, for example, illustrates the reactivity of similar hydrazide derivatives under condensation reactions, yielding compounds with diverse conformers (Evrard et al., 2022).

Physical Properties Analysis

While specific details on the physical properties of "2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide" are not directly available, studies on similar compounds can provide insights. For example, crystalline structures and physical characteristics of related compounds have been detailed, offering potential clues to the solubility, melting points, and crystalline nature of the compound (Subasri et al., 2017).

Chemical Properties Analysis

The chemical properties of hydrazide derivatives, including reactivity, stability, and interaction with various reagents, are key areas of interest. The synthesis and characterization of N-acylhydrazones featuring the imidazo[1,2-a]pyridine scaffold highlight the diverse chemical properties and potential applications of these compounds, which could parallel the chemical behavior of "2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide" (Evrard et al., 2022).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed novel methods for synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. One study proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil, showcasing the versatility of pyrimidine derivatives in synthesizing complex heterocycles (Osyanin et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity Evaluation

The anticancer potential of various derivatives has been a focal point of research. One study focused on synthesizing and characterizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, evaluating their in vitro anticancer activity against different cancer cell lines. This research highlights the promise of pyrimidine derivatives in oncology (Salahuddin et al., 2014).

Antimicrobial Activity

Investigations into the antimicrobial activity of pyrimidine derivatives have shown promising results. A study synthesized new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, demonstrating varied degrees of microbial inhibition, which suggests their potential as antimicrobial agents (Meshcheryakova et al., 2021).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-18-14-19(2)29-26(28-18)33-17-25(31)30-27-15-20-10-12-23(13-11-20)32-16-22-8-5-7-21-6-3-4-9-24(21)22/h3-15H,16-17H2,1-2H3,(H,30,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESBIXSTSICRBY-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-{(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}acetohydrazide

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